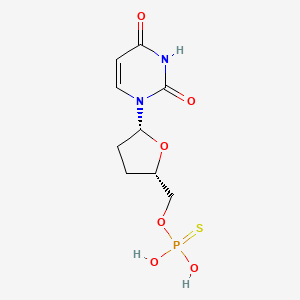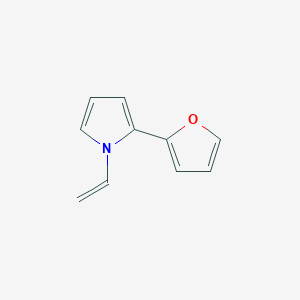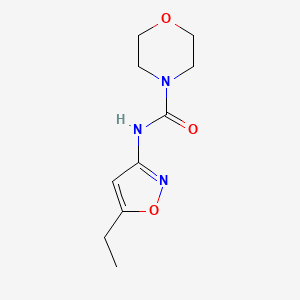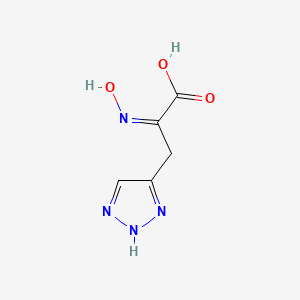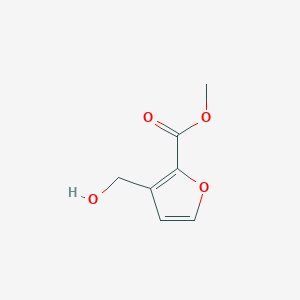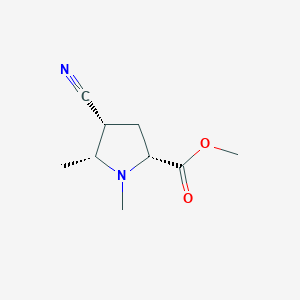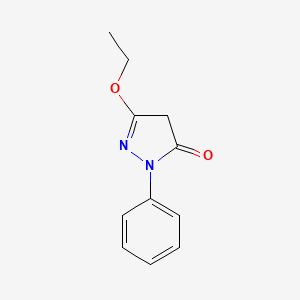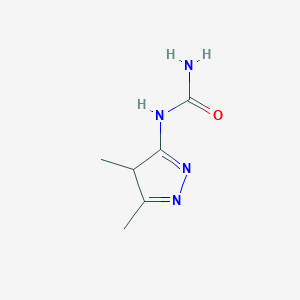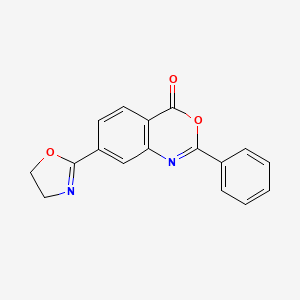
4H-3,1-Benzoxazin-4-one, 7-(4,5-dihydro-2-oxazolyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a complex organic compound that belongs to the class of oxazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with phenyl isocyanate to form the intermediate, which is then cyclized with 2-bromoacetophenone in the presence of a base to yield the desired compound . The reaction conditions often require refluxing in an organic solvent such as xylene or toluene, with the addition of a base like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Aplicaciones Científicas De Investigación
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-Dihydrooxazol-2-yl)phenol: Shares the oxazoline ring but lacks the benzoxazine moiety.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylate: Contains the benzoxazine ring but differs in the substituents attached to it.
N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide: A chiral ligand with a similar oxazoline structure but different functional groups.
Uniqueness
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both oxazoline and benzoxazine rings in its structure. This dual-ring system imparts distinct chemical properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its significance compared to similar compounds .
Propiedades
Número CAS |
389575-95-5 |
|---|---|
Fórmula molecular |
C17H12N2O3 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
7-(4,5-dihydro-1,3-oxazol-2-yl)-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H12N2O3/c20-17-13-7-6-12(15-18-8-9-21-15)10-14(13)19-16(22-17)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
Clave InChI |
DPUOATRAWLMZSQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C2=CC3=C(C=C2)C(=O)OC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)


